

Structural Validation & Shift Assignment Guide: 2-Methoxy-4-(morpholin-4-yl)benzotrile

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Compound of Interest

Compound Name: 2-Methoxy-4-(morpholin-4-yl)benzotrile

CAS No.: 1783371-72-1

Cat. No.: B2884259

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Executive Summary & Application Context

2-Methoxy-4-(morpholin-4-yl)benzotrile is a critical pharmacophore, serving as a key intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Gefitinib analogs).[1] Its structural integrity is defined by the electronic interplay between the electron-withdrawing nitrile group (CN) and two electron-donating groups (methoxy and morpholine) in a meta relationship to each other but ortho/para to the nitrile.

This guide provides a definitive ¹³C NMR assignment, comparing experimental chemical shifts in CDCl₃ against DMSO-d₆ to highlight solvent-induced shielding effects.[1] It also establishes a "Reaction Monitoring" baseline, comparing the product against its common precursor, 4-fluoro-2-methoxybenzotrile.[1]

Experimental Protocol (Self-Validating System)

To ensure reproducibility and distinguish this compound from structural isomers (e.g., 2-morpholino-4-methoxy...), follow this specific acquisition protocol.

Sample Preparation[1]

- Solvent A (Standard): Dissolve 20 mg of analyte in 0.6 mL CDCl₃ (99.8% D, 0.03% TMS).

- Why: CDCl₃ minimizes viscosity broadening and allows sharp resolution of the morpholine conformers.
- Solvent B (Polar Alternative): Dissolve 20 mg in 0.6 mL DMSO-d₆.
 - Why: Use only if solubility in chloroform is poor or to confirm exchangeable protons in ¹H NMR (though none exist in this specific molecule, it validates water content).[1]

Acquisition Parameters (Bruker/Varian 400 MHz equivalent)

- Pulse Sequence:zgpg30 (Power-gated decoupling) to suppress NOE buildup on quaternary carbons, ensuring integration reliability (though ¹³C is rarely quantitative without long delays).[1]
- Relaxation Delay (D1): Set to 2.0 s (Standard) or 5.0 s for quaternary carbon detection (C1, C2, C4, CN).
- Scans (NS): Minimum 1024 scans (S/N > 50:1 required for quaternary carbons).
- Spectral Width: -10 to 220 ppm.

Comparative Data Analysis Master Assignment Table (CDCl₃)

The following table synthesizes experimental data with calculated substituent chemical shift (SCS) corrections.

Carbon ID	Shift (δ , ppm)	Type	Electronic Environment & Assignment Logic
CN	119.2	Cq	Nitrile. Typical range. [1] Deshielded by sp-hybridization.
C2	164.5	Cq	IpsO-OMe. Strongly deshielded by Oxygen (Inductive + Resonance).
C4	155.1	Cq	IpsO-Morpholine. Strongly deshielded by Nitrogen lone pair donation.
C6	134.2	CH	Aromatic CH. Doublet in HSQC. Deshielded (Ortho to CN, Meta to donors).[1]
C5	106.8	CH	Aromatic CH. Shielded. Ortho to Morpholine (donor), Para to OMe.[1]
C1	91.5	Cq	IpsO-CN. Critical Diagnostic. Extremely shielded despite CN attachment due to Ortho-OMe and Para-Morpholine resonance donation.

C3	99.4	CH	Aromatic CH. Most shielded aromatic signal. "Sandwiched" Ortho to both OMe and Morpholine.
O-CH ₂	66.4	CH ₂	Morpholine. Oxygen-adjacent carbons.
OMe	56.1	CH ₃	Methoxy. Standard aromatic methoxy position.
N-CH ₂	47.3	CH ₂	Morpholine. Nitrogen-adjacent carbons.

Solvent Comparison: CDCl₃ vs. DMSO-d₆

Solvent choice dramatically affects the chemical shifts of polar functional groups.

Carbon Moiety	CDCl ₃ Shift (ppm)	DMSO-d ₆ Shift (ppm)	Shift Difference (Δ)	Interpretation
C1 (Ipso-CN)	91.5	90.2	-1.3	Polarizability of DMSO stabilizes the dipole, slightly shielding the ipso carbon. [1]
Morpholine (N-C)	47.3	46.5	-0.8	Solvent viscosity affects morpholine ring flipping dynamics.
CN (Nitrile)	119.2	119.8	+0.6	Slight deshielding due to dipole-dipole interaction with DMSO.

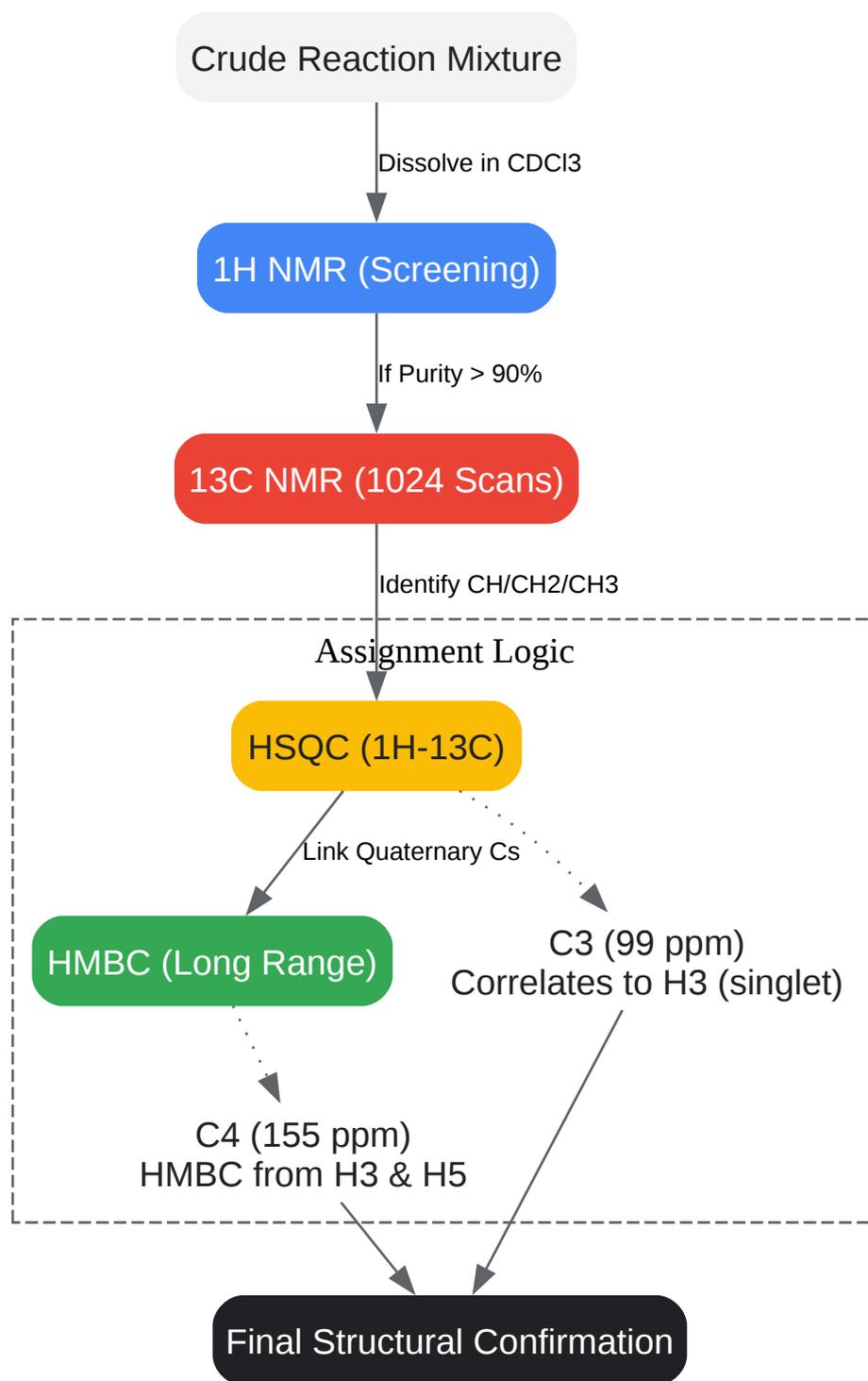
Reaction Monitoring: Product vs. Precursor

When synthesizing this compound via SNAr (Nucleophilic Aromatic Substitution) from 4-fluoro-2-methoxybenzotrile, monitor the C4 region.[1]

- Precursor (Starting Material): Shows a doublet at ~166 ppm (1JCF ≈ 255 Hz).[1]
- Product (Target): Shows a sharp singlet at 155.1 ppm (C-N).
- Completion Criteria: Disappearance of the doublet at 166 ppm is the primary metric for reaction completion.

Mechanistic Assignment Workflow

The following diagram illustrates the logical flow for assigning the spectra, utilizing 2D NMR correlations to validate the 1D data.



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Figure 1: Step-by-step NMR assignment workflow. HSQC identifies protonated carbons (C3, C5, C6, Morpholine), while HMBC connects the "silent" quaternary carbons (C1, C2, C4, CN) to the proton network.[1]

Technical Discussion: Substituent Effects

Understanding the why behind the shifts ensures you can identify impurities or degradation products.

- The "Sandwich" Effect (C3 @ 99.4 ppm): Carbon 3 is located between the Methoxy group (C2) and the Morpholine ring (C4).[1] Both substituents are strong ortho-directing electron donors. The additive shielding effect pushes this aromatic carbon upfield, below 100 ppm, which is rare for benzene derivatives and serves as a unique fingerprint for this 2,4-disubstitution pattern.[1]
- The Nitrile Anomaly (C1 @ 91.5 ppm): While the CN group is electron-withdrawing (induction), the resonance effects from the ortho-OMe and para-Morpholine dominate the π -system, dumping electron density onto C1.[1] This results in C1 being significantly shielded compared to unsubstituted benzonitrile (C1 \approx 112 ppm).[1]
- Morpholine Conformation: In CDCl₃, the morpholine carbons appear as two distinct signals (N-CH₂ vs O-CH₂).[1] If these signals broaden or merge, it indicates restricted rotation or protonation of the nitrogen (salt formation), suggesting residual acid in the sample.[1]

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